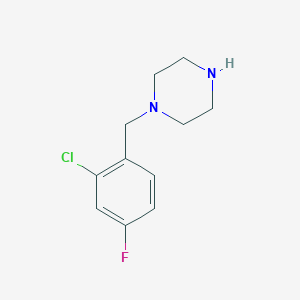

1-(2-Chloro-4-fluorobenzyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Chloro-4-fluorobenzyl)piperazine” is a chemical compound that has been involved in the synthesis of a variety of biologically active molecules . It has been used in the creation of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Synthesis Analysis

The synthesis of “1-(2-Chloro-4-fluorobenzyl)piperazine” involves several steps. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .

Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-fluorobenzyl)piperazine” is characterized by a piperazine ring flanked by a 2-chloro-4-fluorobenzyl group . The dihedral angle between the fluorophenyl ring and the four planar C atoms of the piperazine chair is 78.27° .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-4-fluorobenzyl)piperazine” include a molecular weight of 228.7 . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 273.5±25.0 °C at 760 mmHg, and a flash point of 119.2±23.2 °C .

Scientific Research Applications

Chemokine Antagonists

Chemokines are a family of small cytokines, or signaling proteins secreted by cells. “1-(2-Chloro-4-fluorobenzyl)piperazine” has been used as a precursor in the synthesis of chemokine antagonists . These antagonists can block the action of chemokines, which play a role in inflammatory responses and have potential therapeutic applications in treating diseases like asthma, autoimmune disorders, and cancer.

Pyrido[1,2-a]benzimidazoles

This compound has been used in the synthesis of Pyrido[1,2-a]benzimidazoles . These molecules have shown cytotoxic and antiplasmodial activity, making them potentially useful in cancer treatment and malaria therapy.

Cholinesterase Inhibitors

“1-(2-Chloro-4-fluorobenzyl)piperazine” has been used to synthesize pyrimidine derivatives that act as cholinesterase inhibitors . These inhibitors can increase the concentration of acetylcholine in the brain, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s.

Aβ-Aggregation Inhibitors

The compound has also been used in the synthesis of Aβ-aggregation inhibitors . These inhibitors can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer’s disease.

Antibacterial and Antiviral Agents

“1-(2-Chloro-4-fluorobenzyl)piperazine” has been used in the synthesis of chlorokojic acid derivatives . These derivatives have shown antibacterial and antiviral activities, suggesting potential use in treating bacterial and viral infections.

EGFR and Aurora A Kinase Inhibitors

This compound has been used in the synthesis of inhibitors for EGFR and Aurora A kinase . These inhibitors can block the action of these enzymes, which are often overactive in cancer cells, and thus may have potential applications in cancer therapy.

Neurokinin-2 Receptor Antagonists

“1-(2-Chloro-4-fluorobenzyl)piperazine” has been used in the synthesis of Neurokinin-2 receptor antagonists . These antagonists can block the action of neurokinin-2, a neurotransmitter involved in various physiological processes, including pain perception.

Safety and Hazards

“1-(2-Chloro-4-fluorobenzyl)piperazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHXLQXVHUCVRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361196 |

Source

|

| Record name | 1-(2-chloro-4-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-fluorobenzyl)piperazine | |

CAS RN |

118630-33-4 |

Source

|

| Record name | 1-(2-chloro-4-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chloro-4-fluorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)

![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)

![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)

![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)